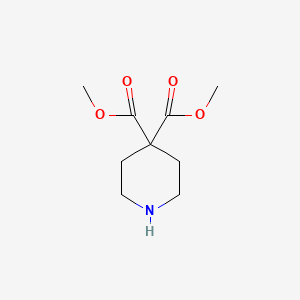

Dimethyl piperidine-4,4-dicarboxylate

説明

Dimethyl piperidine-4,4-dicarboxylate is a heterocyclic compound featuring a six-membered piperidine ring with two ester groups at the 4,4-positions. It serves as a critical precursor in synthesizing biologically active molecules, particularly inhibitors targeting enzymes such as histone demethylases. Derivatives of this compound, such as (±)-dimethyl 1-(1-(naphthalen-1-yl)-2-phenylethyl)-piperidine-4,4-dicarboxylate (compound 22), have demonstrated potent inhibitory activity in structural and biological evaluations . The piperidine core provides conformational rigidity and hydrogen-bonding capabilities, making it advantageous in drug design.

特性

分子式 |

C9H15NO4 |

|---|---|

分子量 |

201.22 g/mol |

IUPAC名 |

dimethyl piperidine-4,4-dicarboxylate |

InChI |

InChI=1S/C9H15NO4/c1-13-7(11)9(8(12)14-2)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |

InChIキー |

HTFKGBZWPKAKEX-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1(CCNCC1)C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl piperidine-4,4-dicarboxylate typically involves the hydrogenation of functionalized pyridines. One common method is the reduction of pyridines using a rhodium oxide catalyst under mild conditions. This reaction requires a pyridine substrate, a catalyst, and a hydrogen source . The reaction conditions are generally mild, making it a practical method for synthesizing piperidine derivatives.

Industrial Production Methods: In industrial settings, the production of dimethyl piperidine-4,4-dicarboxylate may involve large-scale hydrogenation processes using specialized equipment to ensure high yield and purity. The use of stable and commercially available rhodium compounds, such as Rh2O3, is common in these processes .

化学反応の分析

Types of Reactions: Dimethyl piperidine-4,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas and rhodium oxide catalysts are typically used for hydrogenation reactions.

Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

科学的研究の応用

Dimethyl piperidine-4,4-dicarboxylate; hydrochloride is a derivative of piperidine, a six-membered heterocyclic amine present in various natural products and synthetic compounds. The hydrochloride form enhances its solubility and stability, making it suitable for applications in chemical and biological research.

Scientific Research Applications

- Chemical Synthesis Dimethyl piperidine-4,4-dicarboxylate serves as an intermediate in synthesizing various organic compounds and complex molecules.

- Biochemical Research As a reagent, Dimethyl piperidine-4,4-dicarboxylate is utilized in biochemical assays, underscoring its relevance in biological research. Its biological activity is linked to interactions with specific molecular targets in biological systems, and as a piperidine derivative, it may modulate neurotransmitter receptors in the central nervous system, affecting various physiological responses.

- Synthesis of Piperidine Compounds Dimethyl piperidine-4,4-dicarboxylate is an important chemical raw material intermediate and can be used for synthesizing various piperidine compounds . Synthetic piperidine compounds generally have various biological activities such as anti-inflammatory, antibacterial, insecticidal, anticonvulsant, and antitumor properties . Piperidine compounds also exist in natural products such as lycorine and are widely applied to medicines, pesticides, and chemical raw material intermediates .

作用機序

The mechanism of action of dimethyl piperidine-4,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperidine vs. Pyridine/Bipyridine Derivatives

- Dimethyl Piperidine-4,4-dicarboxylate : The fully saturated piperidine ring enhances stereochemical stability and enables chair conformations, optimizing interactions with biological targets .

- Dimethyl 2,2′-Bipyridine-4,4′-dicarboxylate (CAS 71071-46-0): Features two pyridine rings linked at the 2,2′-positions. The aromatic bipyridine core facilitates π-π stacking and metal coordination, making it relevant in catalysis and materials science .

- Terpyridine-4,4''-dicarboxylate Derivatives : Extended conjugation in terpyridine systems (e.g., dimethyl 4'-(4-methoxyphenyl)-terpyridine-4,4''-dicarboxylate) enhances electronic properties for applications in photovoltaics and sensors .

Piperidine vs. Dihydropyridine Derivatives

Substituent Effects on Reactivity and Bioactivity

- Ester Groups : Dimethyl piperidine-4,4-dicarboxylate’s ester moieties allow hydrolytic functionalization, whereas methoxy groups in 4,4-dimethoxypiperidine (CAS 688333-68-8) reduce reactivity .

- Aryl Substituents : Derivatives like dimethyl 1-(1,2,3,4-tetrahydrophenanthren-4-yl)-piperidine-4,4-dicarboxylate (compound 32 ) incorporate bulky aromatic groups, enhancing hydrophobic interactions in enzyme binding pockets .

- Halogenation : Bromine at C-3 in pyridine-2,4-dicarboxylates (e.g., compound 14 ) improves JMJD2E inhibition selectivity by steric and electronic effects .

Physicochemical Properties

- Polarity : Ester groups in piperidine-4,4-dicarboxylates increase hydrophilicity compared to methoxy-substituted analogs .

Q & A

Q. How to design a factorial experiment optimizing synthesis yield and purity?

- Methodological Answer: Apply a 2³ factorial design varying temperature (60°C vs. 80°C), catalyst concentration (0.5% vs. 1.0%), and reaction time (6h vs. 12h). Analyze responses (yield, purity) using ANOVA to identify significant factors. Response Surface Methodology (RSM) refines optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。